

An In-depth Technical Guide to the Chemical Structure of Nicotinamide Riboside Malate

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Compound of Interest

Compound Name: *Nicotinamide riboside malate*

Cat. No.: *B15571238*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **nicotinamide riboside malate**. The information is intended to support research and development efforts in the fields of cellular metabolism, aging, and therapeutics.

Chemical Structure and Properties

Nicotinamide riboside malate is a salt comprised of the positively charged nicotinamide riboside (NR) cation and the negatively charged malate anion. This formulation enhances the stability and bioavailability of nicotinamide riboside, a naturally occurring vitamin B3 analog and a potent precursor to nicotinamide adenine dinucleotide (NAD+).

IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;(2S)-2-hydroxybutanedioate[1]

Molecular Formula: $C_{15}H_{20}N_2O_{10}$ [1]

Chemical Structure:

- **Nicotinamide Riboside (NR):** This component consists of a nicotinamide ring linked to a ribose sugar. The nitrogen atom of the pyridine ring in nicotinamide is quaternized, giving the molecule a positive charge.

- **Malate:** Malate is the deprotonated form of malic acid, a dicarboxylic acid that plays a central role in cellular metabolism.

The combination of these two molecules results in a stable, crystalline salt.[2]

Physicochemical Properties

Quantitative data for **nicotinamide riboside malate** is summarized below.

Property	Value	Reference
Molecular Weight	388.33 g/mol	[1]
Appearance	White to off-white crystalline powder	
Solubility	Highly soluble in water. Soluble in H ₂ O at 116.67 mg/mL (with sonication).	[3]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[4]

Crystal Structure Data

The crystalline form of nicotinamide-β-D-ribose L-hydrogen malate has been characterized by X-ray diffraction.

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)
Monoclinic	P2 ₁	10.1234 (4)	6.1384 (2)	13.5678 (5)	90	109.468 (2)	90	794.78 (5)

Data for Nicotinamide-β-D-ribose L-hydrogen malate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **nicotinamide riboside malate**, as well as a key biological assay.

Synthesis of Nicotinamide Riboside Malate

This protocol describes a general method for the synthesis of **nicotinamide riboside malate**, adapted from literature procedures.^[2]

Materials:

- Nicotinamide Riboside Chloride (NR-Cl)
- DL-Malic Acid
- Solvent (e.g., water, ethanol)
- Base (e.g., sodium hydroxide)

Procedure:

- **Dissolution:** Dissolve DL-malic acid in the chosen solvent with stirring.
- **Reaction:** Add nicotinamide riboside chloride and a suitable base to the malic acid solution. The reaction proceeds via an ion exchange mechanism.
- **Crystallization:** Cool the reaction mixture to induce crystallization of **nicotinamide riboside malate**.
- **Isolation:** Filter the crystals and wash with a cold solvent.
- **Drying:** Dry the purified crystals under vacuum.

Purification:

Recrystallization can be performed to obtain high-purity crystals. A common method involves dissolving the crude product in a minimal amount of hot water and then adding a less polar solvent like ethanol to induce precipitation of the purified salt upon cooling.^[2]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the analysis of **nicotinamide riboside malate**.

Chromatographic Conditions:

Parameter	Condition
Column	Atlantis T3 (4.6 mm × 250 mm, 5 µm) or equivalent
Column Temperature	30°C
Mobile Phase A	0.12 g/L Ammonium Formate in water, pH adjusted to 3.9 with Formic Acid
Mobile Phase B	Acetonitrile
Flow Rate	0.8 mL/min
Detector Wavelength	254 nm
Injection Volume	10 µL

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
10	100	0
20	85	15
30	85	15
31	100	0
40	100	0

Solution Preparation:

- Blank Solution: High-purity water.
- Test Solution: Accurately weigh approximately 10 mg of **nicotinamide riboside malate**, dissolve in high-purity water, and dilute to 10 mL.
- Reference Solution: Prepare a solution of certified reference standard (CRS) of **nicotinamide riboside malate** at a known concentration in high-purity water.

Analytical Procedure:

- Inject the blank, reference, and test solutions sequentially.
- Record the chromatograms.
- Quantify the **nicotinamide riboside malate** in the test solution by comparing its peak area to that of the reference solution using the external standard method.

Quantification of Intracellular NAD⁺ Levels by HPLC

This protocol details a method for measuring intracellular NAD⁺ concentrations in cultured cells following supplementation with a NAD⁺ precursor like **nicotinamide riboside malate**.^[5]

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS), ice-cold
- Perchloric acid (HClO₄), 0.6 M, ice-cold
- Potassium carbonate (K₂CO₃), 3 M
- Potassium phosphate buffer (0.1 M, pH 7.0)
- HPLC system with a C18 reverse-phase column
- NAD⁺ standard solution

Procedure:

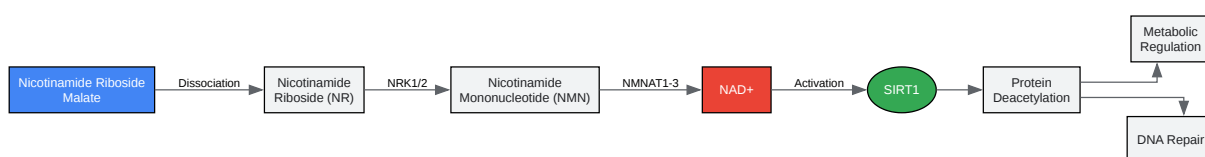
- Cell Culture and Treatment: Culture cells to the desired confluency and treat with **nicotinamide riboside malate** for the desired time.
- Cell Harvesting:
 - Aspirate the culture medium.
 - Wash the cells twice with ice-cold PBS.
 - Add 400 μL of ice-cold 0.6 M HClO_4 to the culture plate to lyse the cells and precipitate proteins.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Extraction:
 - Vortex the cell lysate vigorously.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Collect the supernatant (the acid extract).
- Neutralization:
 - Add 100 μL of 3 M K_2CO_3 to the acid extract to neutralize the HClO_4 .
 - Vortex and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
 - Collect the supernatant containing the NAD^+ .
- HPLC Analysis:
 - Inject a known volume of the neutralized extract onto a C18 column.
 - Elute with a gradient of potassium phosphate buffer and methanol.

- Detect NAD⁺ by UV absorbance at 260 nm.
- Quantification:
 - Prepare a standard curve using known concentrations of NAD⁺.
 - Determine the concentration of NAD⁺ in the samples by comparing their peak areas to the standard curve.
 - Normalize the NAD⁺ concentration to the total protein content of the cell lysate, determined by a separate protein assay (e.g., BCA assay).

Biological Significance and Signaling Pathways

Nicotinamide riboside is a key precursor in the salvage pathway for NAD⁺ biosynthesis.[6] NAD⁺ is an essential coenzyme in cellular redox reactions and a substrate for several signaling enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[6] Malate is an intermediate in the citric acid (TCA) cycle, a central pathway in energy metabolism.[2]

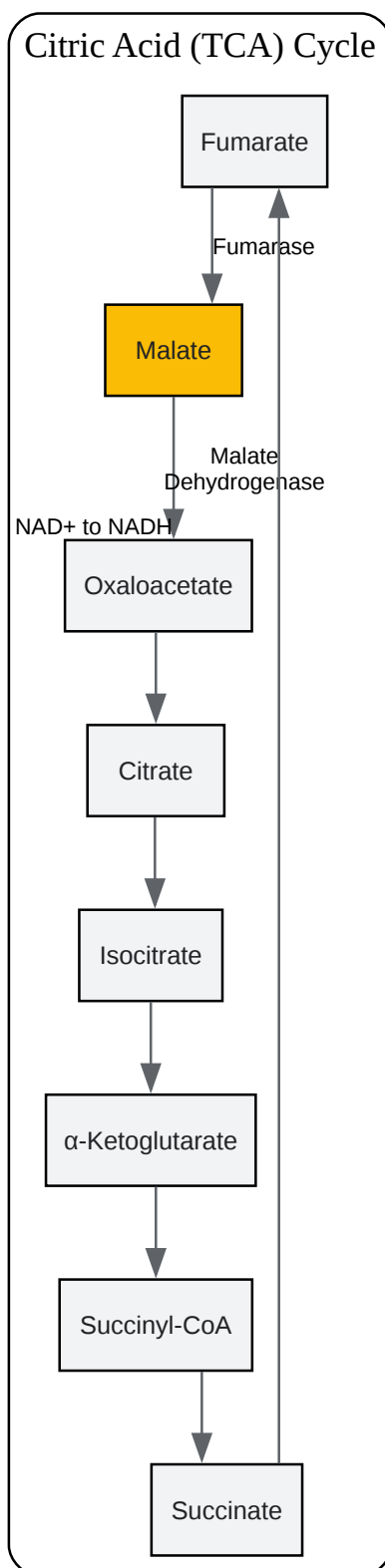
Nicotinamide Riboside and NAD⁺ Synthesis/Sirtuin Activation

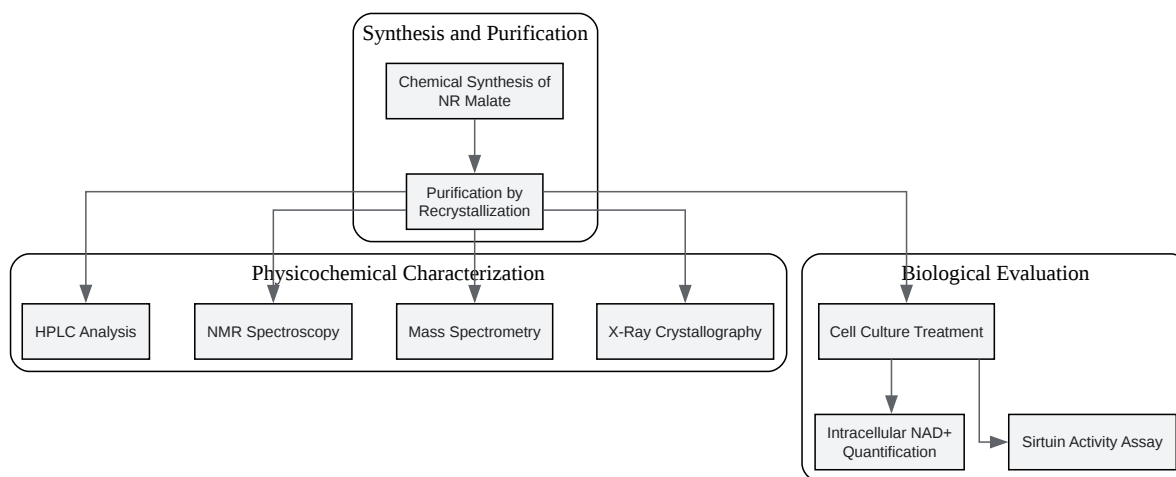


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Nicotinamide Riboside to NAD⁺ Pathway and SIRT1 Activation.

Role of Malate in the Citric Acid (TCA) Cycle





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